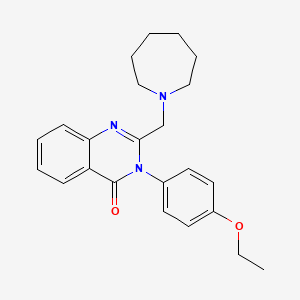
2-(1-氮杂环戊基甲基)-3-(4-乙氧苯基)-4(3H)-喹唑啉酮
描述
The compound 2-(1-azepanylmethyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone belongs to the quinazolinone class of chemicals, known for their diverse biological activities. Quinazolinones are heterocyclic compounds that have attracted significant interest due to their pharmacological properties, including hypolipidemic, analgesic, and antimicrobial activities. The introduction of specific substituents into the quinazolinone structure has been shown to enhance these properties, prompting research into novel derivatives and their synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves cyclization of precursor molecules, such as anthranilamides, with various reactants. Recent studies have detailed the synthesis of novel 4(3H)-quinazolinone derivatives by reacting 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with selected chloroformates, demonstrating the versatility of methods available for quinazolinone synthesis (Nawrocka, 2009).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can significantly influence their biological activity. For instance, the introduction of methoxy groups at specific positions on the quinazolinone ring system has been shown to increase hypolipidemic activity. The structural features, such as substituent type and position, are crucial for the compound's pharmacological properties (Kurogi et al., 1996).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions that can modify their structure and enhance their biological activities. For example, the reaction of quinazolinone derivatives with chloroformates and subsequent ammonolysis can lead to the formation of N- and S-alkylated derivatives, showcasing the chemical versatility of the quinazolinone scaffold (Nawrocka, 2009).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility and crystallinity, can influence their pharmacokinetic profile and bioavailability. Studies on the crystal structure of new quinazolinone compounds have provided insights into their solid-state properties and molecular interactions (Yong, 2005).
Chemical Properties Analysis
The chemical properties of quinazolinones, including their reactivity and stability, are pivotal for their biological efficacy. Research into the synthesis and evaluation of antioxidant properties of 2-substituted quinazolin-4(3H)-ones has highlighted the potential of modifying the quinazolinone core to enhance its antioxidant activity, demonstrating the compound's potential for therapeutic applications (Mravljak et al., 2021).
科学研究应用
合成和生物活性
合成和镇痛活性:已合成喹唑啉酮衍生物(包括与2-(1-氮杂环戊基甲基)-3-(4-乙氧苯基)-4(3H)-喹唑啉酮类似的结构),并评估了它们的镇痛活性。这些化合物在体内表现出显着的镇痛活性,突出了喹唑啉酮作为开发新型镇痛药的基础潜力(Osarumwense Peter Osarodion,2023)。
抗氧化特性:已合成喹唑啉酮并评估了它们的抗氧化特性。研究表明,某些衍生物(尤其是带有羟基的衍生物)具有有效的抗氧化和金属螯合特性,表明它们可用于解决氧化应激相关疾病(Janez Mravljak 等人,2021)。
化学合成和方法
高级合成技术:4(3H)-喹唑啉酮化合物的合成中的最新进展包括新的途径和策略,这些途径和策略扩大了它们在药物化学和药物开发中的适用性,突出了它们在各种治疗领域中的广泛潜力(Lin He 等人,2014)。
降血脂活性:已发现一些喹唑啉酮衍生物具有降血脂活性,显示出降低甘油三酯和胆固醇水平的潜力。这表明它们可能用于治疗脂质代谢紊乱(Y. Kurogi 等人,1996)。
其他应用
抗菌活性:喹唑啉酮衍生物的合成及其后续评估已证明了对一系列细菌和真菌的显着抗菌活性。这为它们在开发新型抗菌剂中的应用开辟了道路(M. El-hashash 等人,2011)。
缓蚀剂:喹唑啉酮衍生物也因其作为缓蚀剂的潜力而受到探索,为在酸性环境中保护金属提供了一种新方法。这突出了它们在生物医学应用之外的多功能性(N. Errahmany 等人,2020)。
荧光化学传感器:此外,喹唑啉酮衍生物已被用于开发荧光化学传感器,特别是用于检测金属离子(如 Fe3+)。该应用对于环境监测和生物医学诊断至关重要(Xiaobing Zhang 等人,2007)。
属性
IUPAC Name |
2-(azepan-1-ylmethyl)-3-(4-ethoxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-2-28-19-13-11-18(12-14-19)26-22(17-25-15-7-3-4-8-16-25)24-21-10-6-5-9-20(21)23(26)27/h5-6,9-14H,2-4,7-8,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTQKZYVHSDERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CN4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-azepanylmethyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B4584527.png)
![7-(4-heptylphenyl)-8-(3-hydroxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4584538.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4584541.png)
![ethyl 4-[(5-chloro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4584546.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4584563.png)
![3,4-diethoxy-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B4584564.png)
![3-(4-ethoxyphenyl)-1-methyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B4584570.png)
![dimethyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}terephthalate](/img/structure/B4584575.png)
![2-{5-bromo-3-[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B4584577.png)
![4-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-6-methylpyrimidine](/img/structure/B4584583.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4584588.png)
![N-cyclopropyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4584596.png)
![1-(2,4-dimethoxyphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B4584601.png)
![N-butyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4584633.png)